Sulfan Blue

Catalog No.
S569636
CAS No.
129-17-9
M.F
C27H32N2NaO6S2
M. Wt
567.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfan Blue

CAS Number

129-17-9

Product Name

Sulfan Blue

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate

Molecular Formula

C27H32N2NaO6S2

Molecular Weight

567.7 g/mol

InChI

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);

InChI Key

DFTBLCXPKYOFJZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Solubility

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992)
Soluble
ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL
30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol

Synonyms

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt, acid blue 1, acid blue 3, alphazurine 2G, bleu patent V, blue patent violet, Blue URS, Blue VRS, C.I. acid blue 1, C.I. acid blue 3, disulfine blue, disulphine blue, ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt, patent blue V, patent blue violet, sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate, sulfan blue, sulphan blue

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na]

Visualization of the Lymphatic System:

Sulfan Blue functions as a vital tool for visualizing the lymphatic system, a network of vessels responsible for draining fluid and immune cells from tissues. During lymphography, an imaging technique, the dye is injected into the lymph system, staining the lymph nodes and vessels a distinct blue color. This allows for:

  • Identification of sentinel lymph nodes: These are the first lymph nodes to receive drainage from a tumor, and their status plays a crucial role in cancer staging and treatment decisions. By visualizing the lymphatic flow with Sulfan Blue, surgeons can accurately locate and biopsy the sentinel lymph node, aiding in early cancer diagnosis [].
  • Diagnosis of lymphatic disorders: Sulfan Blue can help diagnose various lymphatic system abnormalities, including lymphedema (fluid buildup), chyluria (chylous urine), chylous ascites (chylous fluid in the abdomen), and chylothorax (chylous fluid in the chest cavity) [].

Intraoperative applications:

Surgeons sometimes utilize Sulfan Blue during surgery to:

  • Delineate the boundaries of injured or diseased tissues: The dye's contrasting color can highlight affected areas, aiding in precise surgical resection in procedures like burn debridement.
  • Identify blood flow issues: When injected topically, Sulfan Blue can help assess blood flow in flaps used in reconstructive surgeries.

Sulfan Blue, also known as Isosulfan Blue, is a synthetic dye primarily used in medical imaging to visualize lymphatic vessels. It belongs to the class of triphenylmethane dyes and is characterized by its greenish-blue color. The chemical name for Sulfan Blue is N-[4-[4-(diethylamino)phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethylethanaminium hydroxide, inner salt, sodium salt. Its molecular formula is C27H31N2NaO6S2, with a molar mass of approximately 566.7 g/mol . The dye is typically administered as a sterile aqueous solution and is hygroscopic in nature.

The exact mechanism by which Sulfan Blue stains lymphatic vessels is not fully understood. However, researchers believe it might be due to its affinity for proteins and the specific structure of lymphatic vessels, allowing it to accumulate and be visualized [].

  • Toxicity: Limited data exists on the specific toxicity of Sulfan Blue. However, some case studies report allergic reactions to commercially available isosulfan blue, a closely related dye [].
  • Flammability: Organic compounds with similar structures are generally not flammable. However, specific data for Sulfan Blue is unavailable.
  • Reactivity: Information on the reactivity of Sulfan Blue with other chemicals is not available in scientific literature.
Typical of azo and triphenylmethane dyes. It is soluble in water, which facilitates its use as a contrast agent in medical applications. Upon administration, it binds to serum proteins and is taken up by lymphatic vessels, allowing for the delineation of these structures during surgical procedures . The dye can also interact with other substances; for example, mixing it with local anesthetics like lidocaine can lead to precipitation, which necessitates separate administration .

The synthesis of Sulfan Blue involves several steps typical of organic dye production. It begins with the reaction of diethylamine with various phenolic compounds to form the core structure of the dye. This process often includes sulfonation steps to introduce sulfonic acid groups that enhance water solubility. The final product is purified and formulated into a sterile solution for clinical use .

Sulfan Blue is primarily utilized in medical diagnostics and surgical procedures:

  • Lymphatic Imaging: It is used to visualize lymphatic vessels during sentinel lymph node biopsies for breast cancer and melanoma.
  • Contrast Agent: The dye helps in delineating lymphatic pathways during surgical interventions.
  • Research: It is also employed in laboratory studies related to lymphatic function and pathology .

Studies have highlighted significant interactions associated with Sulfan Blue:

  • Allergic Reactions: Patients with a history of allergies or asthma are at higher risk for adverse reactions to the dye.
  • Drug Interactions: Co-administration with certain medications can lead to complications; for example, combining Sulfan Blue with lidocaine can precipitate the dye .
  • Diagnostic Interference: The dye may interfere with pulse oximetry readings and methemoglobin measurements due to its color properties .

Sulfan Blue shares structural similarities with several other dyes used in medical imaging and diagnostics. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Methylene BlueLess expensive; does not cause hypersensitivityCommonly used in developing countries for SLN mapping due to cost-effectiveness .
Patent BlueSodium or calcium salt; used similarly in lymphatic mappingOften preferred over Isosulfan Blue in some regions due to lower cost .
Brilliant Blue GUsed as a biological stain; less specific for lymphaticsPrimarily utilized in histological studies rather than surgical applications .
Acid Blue 9Water-soluble; used as a textile dyeNot specifically used for medical imaging but shares structural characteristics .

Sulfan Blue's uniqueness lies in its specific application as a sentinel lymph node mapping agent and its distinct chemical structure that allows for effective visualization of lymphatic systems during surgical procedures.

Physical Description

Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline]

Color/Form

VIOLET POWDER
Dark bluish-green powde

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

567.15994837 g/mol

Monoisotopic Mass

567.15994837 g/mol

Boiling Point

Decomposes

Heavy Atom Count

38

UNII

FH1929ICIT

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2100 of 2177 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Patent blue is used for marking lymphatic vessels and arterial territories as well as for sentinel lymph node prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes in combination with a radiotracer. Patent blue is also used in the textile, paper, agriculture and cosmetic industry.
FDA Label

Therapeutic Uses

Dyes
EXPTL USE: THE BLUE TEST IS DESIGNED TO REVEAL EDEMA OF TOTAL OR PARTIAL LYMPHATIC ORIGIN. INTOLERANCE TO THE DYE INJECTED IS RARE, THOUGH SOMETIMES SEVERE, & USERS SHOULD BY AWARE OF THE POSSIBILITY.

MeSH Pharmacological Classification

Coloring Agents

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CX - Other diagnostic agents
V04CX09 - Patent blue

Mechanism of Action

The specific binding of patent blue allows it to freely travel in the breast lymphatics and allows staging with a less invasive alternative. Patent blue will form a complex with albumin which will be picked up by regional afferent lymphatics to identify sentinel lymph nodes. A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to. The determination of the sentinel lymph node allows the physician to stage cancer by observing if cancer has spread to the near lymph nodes.
IT IS OF SOME INTEREST THAT SEVERAL DYES RELATED TO PARAROSANILINE, WHICH INCLUDES BLUE VRS, EXHIBIT GENOTOXICITY & THAT THIS ACTIVITY IS CORRELATED WITH THE PRESENCE OF A SUBSTITUTED OR UNSUBSTITUTED AMINO GROUP AT THE R3 POSITION PARA TO THE N+ AMINO GROUP. THUS PATENT BLUE IS INACTIVE. THIS DYE INSTEAD HAS SULFONIC GROUPS IN THIS POSITION WHICH MAY INTERFERE WITH ACTIVATION AT THE N+ ATOM.

Pictograms

Irritant

Irritant

Other CAS

129-17-9
116-95-0
30586-15-3

Absorption Distribution and Excretion

Patent blue is selectively absorbed in the lymphatics. When administered orally, patent blue has a very low absorption and limited systemic availability.
Patent blue is excreted into the urine and bile.The excretion is more significant in the urine which after the administration of patent blue intravenously can even change to a blue coloration. When administered orally, patent blue is excreted unchanged in feces.
This pharmacokinetic parameter has not been studied.
This pharmacokinetic property has nos been fully studied.

Metabolism Metabolites

In vitro studies have shown that patent blue is not metabolized.

Wikipedia

Sulfan blue

Biological Half Life

The elimination half-life is of about 24-48 hours.

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

BY CONDENSING 4-FORMYLBENZENE-1,3-DISULFONIC ACID WITH DIETHYLANILINE
Disodium benzaldehyde-2,4-disulphonate + N,N-diethylaniline (carbonyl condensation/oxidation)

General Manufacturing Information

Ethanaminium, N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1): ACTIVE
PHYSICOCHEMICAL DATA FOR PATENT BLUE VIOLET (PATENT BLUE V) DYE IN VARIOUS AQ & ORGANIC SOLVENTS.
OFFICIAL IN THE BRITISH PHARMACEUTICAL CODEX. A STOCK SOLN CONTAINING 0.06% GIVES A SUITABLE BLUE COLOR IN A CONCN OF 15 ML/L. TO OBTAIN A GREEN STOCK SOLN MIX 0.3% SULPHAN BLUE WITH 0.3% TARTRAZINE IN WATER.
BLUE VRS WAS USED IN THE PAST AS A FOOD DYE; HOWEVER, IT DOES NOT APPEAR ON ANY CURRENT LISTS OF DYES PERMITTED FOR USE IN FOOD IN US, JAPAN OR EUROPEAN ECONOMIC COMMUNITIES. IT IS PROVISIONALLY ACCEPTED FOR USE IN COSMETICS IN WHICH IT DOES NOT COME INTO CONTACT WITH MUCOUS MEMBRANES.
STUDY WAS CONDUCTED TO SUGGEST ADDITIONAL INDICATOR SUBSTANCES FOR THE TECHNIQUE OF ANGIOGRAPHY OF THE RETINAL AND CHOROIDAL VASCULATURES. CONCLUSION WAS THAT PATENT BLUE VF IS PROMISING SINCE ITS LD50 EXCEEDS 1000 MG/KG.

Analytic Laboratory Methods

THE PURITY OF BATCHES OF COMMERCIAL DYES, INCL BLUE VRS, HAS BEEN EVALUATED BY THIN-LAYER CHROMATOGRAPHY AND NUCLEAR MAGNETIC RESONANCE SPECTROMETRY.
COLORED PAPER NAPKINS AND TOILET PAPER WERE EXTRACTED AND PATENT BLUE V WAS DETECTED BY CHROMATOGRAPHY AND SPECTROPHOTOMETRY.
IDENTIFICATION OF FOOD DYES VIA THIN-LAYER, PAPER & HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

Dates

Modify: 2023-08-15

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